(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
Overview
Description
The compound “(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid” is a complex organic molecule with a unique structure. It features multiple chiral centers, a cyclopenta[a]naphthalene core, and various functional groups, including a methoxy group, a ketone, and a carboxylic acid. Such compounds are often of interest in fields like medicinal chemistry and organic synthesis due to their potential biological activities and synthetic challenges.
Mechanism of Action
Target of Action
Kadsuric acid 3-methylester is a natural product from Kadsura longipedunculata Finet.et Gagnep The primary targets of Kadsuric acid 3-methylester are not explicitly mentioned in the available literature
Mode of Action
It has been found that triterpenoids, a class of compounds to which kadsuric acid 3-methylester belongs, have shown medicinal effects . For instance, Kadsuric acid has been found to activate caspase-3 and caspase-9, two types of cysteine-aspartic acid proteases . This activation leads to an increase in enzyme cleavage, which is a crucial step in the process of apoptosis, or programmed cell death .
Biochemical Pathways
Triterpenoids, including Kadsuric acid 3-methylester, have been found to affect several biochemical pathways. They have exhibited anti-tumor, cholesterol synthesis inhibition, anti-HIV, antioxidant, and hepatoprotective activities . These effects suggest that triterpenoids may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The results of Kadsuric acid 3-methylester’s action are primarily observed at the molecular and cellular levels. As mentioned earlier, Kadsuric acid has been found to activate caspase-3 and caspase-9, leading to increased enzyme cleavage . This process is a key part of apoptosis, suggesting that Kadsuric acid may induce programmed cell death . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]naphthalene core, introduction of chiral centers, and functional group modifications. Common synthetic strategies might include:
Cyclization reactions: to form the core structure.
Asymmetric synthesis: to introduce chiral centers.
Functional group transformations: such as oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable synthetic routes, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. Techniques like flow chemistry and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the ketone could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms and stereochemistry.
Biology
In biology, it might be investigated for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Medicine
In medicine, the compound could be explored as a lead compound for drug development, particularly if it shows promising biological activities.
Industry
In industry, it might be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Retinoic acid: A compound with a similar cyclopenta[a]naphthalene core and biological activity.
Steroids: Compounds with multiple chiral centers and diverse biological functions.
Terpenoids: Natural products with complex structures and various biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, chiral centers, and overall structure, which could confer unique biological activities and synthetic challenges.
Properties
IUPAC Name |
(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-20(2)23-12-13-26-25(29(23,5)17-16-27(32)35-8)15-19-30(6)24(14-18-31(26,30)7)21(3)10-9-11-22(4)28(33)34/h11,15,21,23-24,26H,1,9-10,12-14,16-19H2,2-8H3,(H,33,34)/b22-11-/t21-,23+,24-,26-,29+,30-,31+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLYXLDQSXMKSE-ABXAZKELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)OC)C(=C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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